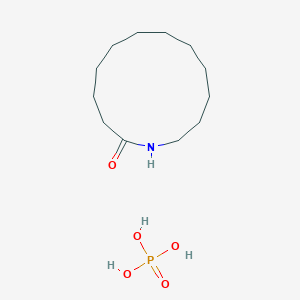
Azacyclotridecan-2-one;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It belongs to the group of macrocyclic lactams and is primarily used as a monomer in the production of engineering plastics, such as nylon-12 and copolyamides . Phosphoric acid, on the other hand, is a mineral acid with the chemical formula H₃PO₄. It is widely used in various industrial and scientific applications due to its acidic properties and ability to act as a catalyst in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Azacyclotridecan-2-one is synthesized from cyclododecatriene, which is hydrogenated to form cyclododecane . The cyclododecane is then oxidized with air or oxygen in the presence of boric acid and transition metal salts, such as cobalt(II) acetate, to produce a mixture of cyclododecanol and cyclododecanone . This mixture is dehydrogenated on a copper contact catalyst to form cyclododecanone, which is then reacted with hydroxylamine to produce cyclododecanone oxime . The oxime undergoes a Beckmann rearrangement in the presence of a strong acid to yield azacyclotridecan-2-one .
Industrial Production Methods: In industrial settings, an alternative process involves the photonitrosation of cyclododecane with nitrosyl chloride in the presence of anhydrous hydrogen chloride . The resulting cyclododecanone oxime is extracted with concentrated sulfuric acid and rearranged to azacyclotridecan-2-one by heating to 160°C . This method offers an overall yield of up to 93% .
Chemical Reactions Analysis
Types of Reactions: Azacyclotridecan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution . It can be polymerized through ring-opening polymerization to form nylon-12 . Phosphoric acid, being a strong acid, participates in acid-base reactions and can act as a catalyst in esterification and dehydration reactions .
Common Reagents and Conditions: Common reagents used in the reactions of azacyclotridecan-2-one include hydroxylamine for oxime formation and strong acids for the Beckmann rearrangement . Phosphoric acid is often used in combination with alcohols for esterification reactions and with dehydrating agents for dehydration reactions .
Major Products Formed: The major product formed from the polymerization of azacyclotridecan-2-one is nylon-12, a versatile engineering plastic . Phosphoric acid reactions typically yield esters and anhydrides, depending on the specific reaction conditions .
Scientific Research Applications
Azacyclotridecan-2-one is extensively used in the production of nylon-12, which finds applications in the automotive, electronics, and textile industries due to its high strength and thermal stability . Phosphoric acid is used in various scientific research applications, including as a catalyst in organic synthesis, a reagent in biochemical assays, and a component in the preparation of phosphate buffers for biological research .
Mechanism of Action
The mechanism of action of azacyclotridecan-2-one involves its polymerization through ring-opening polymerization, where the lactam ring is opened and polymerized to form long chains of nylon-12 . Phosphoric acid acts as a proton donor in acid-base reactions and as a catalyst in esterification and dehydration reactions by facilitating the removal of water molecules .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to azacyclotridecan-2-one include other macrocyclic lactams such as caprolactam and enantholactam . Phosphoric acid is similar to other mineral acids like sulfuric acid and hydrochloric acid in terms of its acidic properties .
Uniqueness: Azacyclotridecan-2-one is unique due to its ability to form nylon-12, which has superior properties compared to other polyamides . Phosphoric acid is unique in its ability to act as both a catalyst and a reagent in a wide range of chemical reactions, making it highly versatile in scientific research and industrial applications .
Properties
CAS No. |
88108-32-1 |
|---|---|
Molecular Formula |
C12H26NO5P |
Molecular Weight |
295.31 g/mol |
IUPAC Name |
azacyclotridecan-2-one;phosphoric acid |
InChI |
InChI=1S/C12H23NO.H3O4P/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-12;1-5(2,3)4/h1-11H2,(H,13,14);(H3,1,2,3,4) |
InChI Key |
WSIKWUFSTIECLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(=O)NCCCCC1.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-dimethyl-2-[(E)-2-(2-phenyl-1H-indol-3-yl)ethenyl]-5-propylindole](/img/structure/B14380947.png)
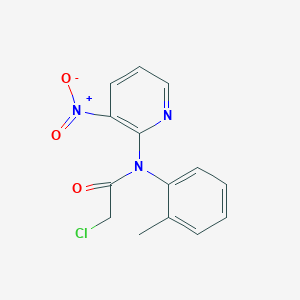
![5-[3-(Trifluoromethyl)phenyl]furan-2-carboximidamide](/img/structure/B14380959.png)
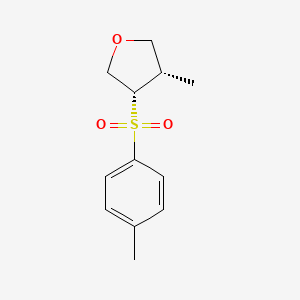
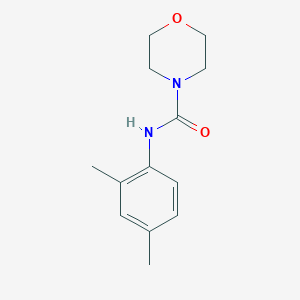
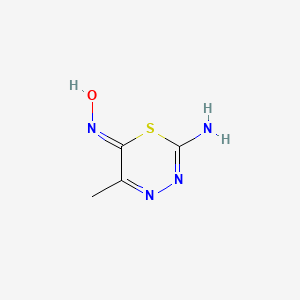

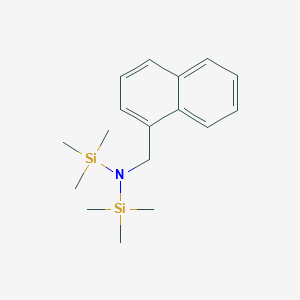
![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]piperidine](/img/structure/B14381006.png)
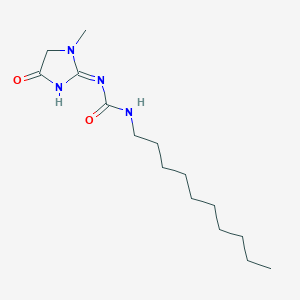
![6-Methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14381030.png)

![N,N-Diethyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14381035.png)
![3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propan-1-OL](/img/structure/B14381043.png)
